

improving the integration of ANTAQ data with other economic and environmental datasets

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ANTAQ Data Integration Technical Support Center

Welcome to the technical support center for integrating data from the Agência Nacional de Transportes Aquaviários (**ANTAQ**) with other datasets. This guide is designed for researchers, scientists, and professionals in economics, environmental science, and data analysis. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges in leveraging **ANTAQ** data for comprehensive analysis.

Frequently Asked Questions (FAQs)

Q1: What is **ANTAQ** and what kind of data does it provide?

A: **ANTAQ** is the Brazilian National Waterway Transportation Agency, responsible for regulating and supervising maritime and inland water transport activities.[1] It provides a wide range of statistical data on port activities, including cargo handling volumes (by type, such as iron ore, soybeans, and liquid bulk), vessel movements, port rankings, and trade flows.[2][3] This data is crucial for understanding trade patterns, supply chain dynamics, and economic activity.[4][5]

Q2: Where can I access ANTAQ's open data?

A: **ANTAQ** makes its public data available through its official government portal. Key resources include the "Central de Conteúdos" (Content Center), which features statistical bulletins and



interactive data panels.[1][6] The agency also maintains a multi-year Open Data Plan (Plano de Dados Abertos) to promote transparency and accessibility, with datasets often available in formats like CSV.[7][8]

Q3: What are the most common data quality issues when working with maritime datasets?

A: Maritime datasets, including those from **ANTAQ**, can present several data quality challenges that require pre-processing. These issues are common in large, complex datasets from multiple sources.[9][10] Common problems include inaccurate or incomplete entries, duplicate records, and inconsistencies in formatting (e.g., different naming conventions for ports or cargo types over time).[11][12][13] Raw Automatic Identification System (AIS) data, which is often used in conjunction with official statistics, can also contain inconsistencies and missing values.[14]

Q4: What types of economic and environmental datasets are commonly integrated with **ANTAQ** data?

A:

- Economic Datasets: ANTAQ data is frequently integrated with macroeconomic indicators like GDP and industrial production indices to analyze their relationship with trade volumes.[5] It is also combined with international trade databases (e.g., UN Comtrade) to link specific cargo movements to global supply chains and financial flows.
- Environmental Datasets: For environmental analysis, ANTAQ data can be integrated with
 satellite-based AIS data to model shipping routes and estimate fuel consumption and
 emissions.[15] This combined data can then be correlated with environmental metrics such
 as air and water quality data, underwater noise levels, and meteorological data to assess the
 environmental impact of shipping.[14][16]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key data integration tasks.

Protocol 1: Pre-processing Raw ANTAQ Cargo Data

This protocol outlines the steps to clean and prepare **ANTAQ**'s cargo movement data for analysis. The goal is to create a structured and reliable dataset.



Methodology:

- Data Acquisition: Download the desired datasets from the ANTAQ data portal. Select the relevant time period, port(s), and cargo types.
- Initial Inspection: Load the data into a suitable environment (e.g., Python with Pandas, R).
 Perform an initial inspection to identify the data structure, column types, and the extent of common issues.
- Handling Missing Values: Check for null or missing values in critical columns like cargo
 volume, vessel type, and date. Depending on the context, use appropriate strategies such as
 removing the incomplete row, or imputation if the number of missing values is small and a
 reasonable estimate can be made.

Standardization:

- Units: Ensure all cargo weight/volume measurements are in a consistent unit (e.g., metric tons).
- Names: Standardize port and terminal names. Create a dictionary or mapping file to resolve variations (e.g., "Porto de Santos" vs. "Santos").
- Dates/Times: Convert all date and time columns to a single, consistent format (e.g., ISO 8601).
- Outlier Detection: Check for and investigate potential outliers in quantitative fields like cargo volume. A value that is several orders of magnitude different from the mean could be a data entry error.
- Validation: Cross-reference aggregated totals with official summary reports from ANTAQ's statistical bulletins to ensure data integrity after cleaning.

Data Cleaning Summary Table



Data Quality Issue	Description	Recommended Solution
Inaccurate Data[11]	Incorrect values, such as typos in vessel names or wrong cargo figures.	Automate data entry where possible; use validation rules and cross-reference with other sources. For existing data, flag and investigate anomalies.
Incomplete Data[13]	Missing values in key fields, such as the origin/destination port.	For a small number of missing records, consider imputation based on other data points. If critical information is missing, the record may need to be excluded.
Duplicate Data[10]	The same record or transaction is entered more than once.	Use unique identifiers (e.g., a combination of vessel ID, date, and cargo type) to detect and remove duplicate entries.
Inconsistent Data[12]	The same entity is referred to by different names or formats (e.g., "TUP" vs. "Terminal de Uso Privado").	Create a "data dictionary" or a set of rules to standardize terminology and formatting across the dataset.

Protocol 2: Integrating ANTAQ Data with Economic Databases

This protocol describes a workflow for merging **ANTAQ** port data with a national or international economic trade database to analyze the economic value of cargo flows.

Methodology:

- Acquire Datasets: Obtain ANTAQ cargo data (Protocol 1) and a corresponding economic dataset (e.g., UN Comtrade, national trade statistics) for the same period.
- Temporal Alignment: Aggregate the data to a common time frequency. ANTAQ data may be
 available at a high frequency (daily/monthly), while economic data is often quarterly or
 monthly.[2] Aggregate the ANTAQ data to match the lower frequency of the economic data.



- Geographic Harmonization: Map **ANTAQ** ports to the geographic regions used in the economic dataset (e.g., country, state). This may require a lookup table that links specific Brazilian ports to their corresponding national and international location codes.
- Commodity Code Harmonization: This is a critical step. ANTAQ data often uses broad cargo descriptions, while economic databases use standardized codes like the Harmonized System (HS).
 - Create a mapping between ANTAQ's cargo descriptions and the corresponding HS codes.
 This may require rule-based logic and manual classification.
 - o For example, "Minério de Ferro" in ANTAQ data would map to HS Code "2601".
- Merge & Validate: Merge the two datasets based on the aligned time period, geographic location, and commodity type. After merging, validate the results by checking for major discrepancies. For instance, the total volume of a commodity leaving Brazil's ports in ANTAQ data should correlate with the export volumes reported in the economic database.

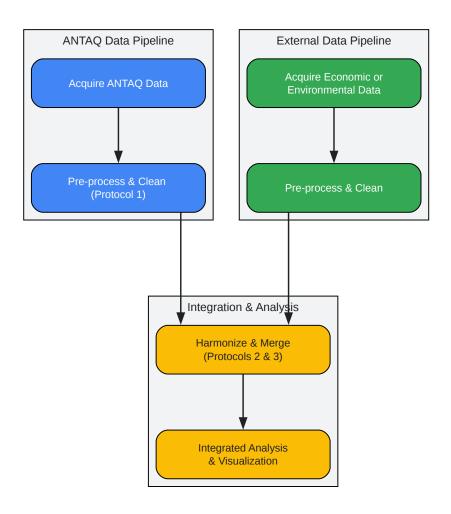
Cargo Classification Harmonization Table

ANTAQ Cargo Description	Example HS Code	Harmonization Strategy
Soja (Soybeans)	1201	Direct mapping to the primary HS code for soybeans.
Minério de Ferro (Iron Ore)	2601	Direct mapping to the primary HS code for iron ores and concentrates.
Petróleo Bruto (Crude Oil)	2709	Direct mapping to the primary HS code for petroleum oils, crude.
Carga Conteinerizada (Containerized Cargo)	Multiple	Requires disaggregation if possible, or must be treated as a separate category ("General Cargo"). Economic value may be estimated based on average container value.



Visualizations Workflow & Pathway Diagrams

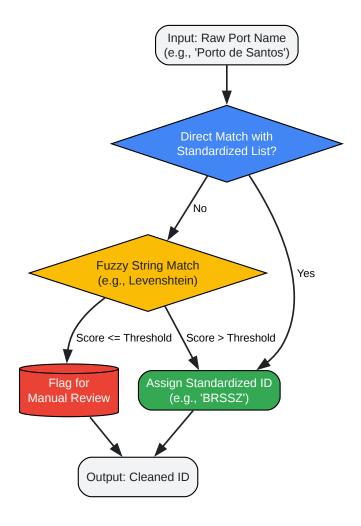
The following diagrams illustrate key workflows for data integration.



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Caption: High-level workflow for integrating ANTAQ and external datasets.

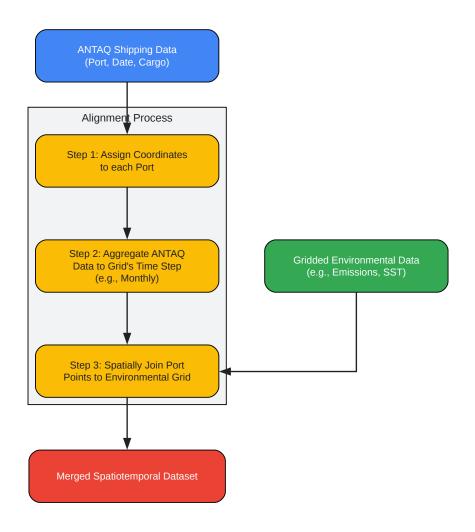




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Caption: Logical flow for harmonizing diverse port name conventions.





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